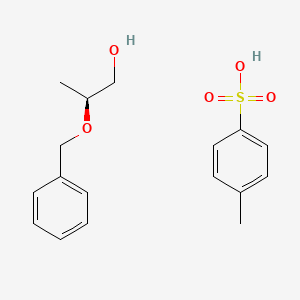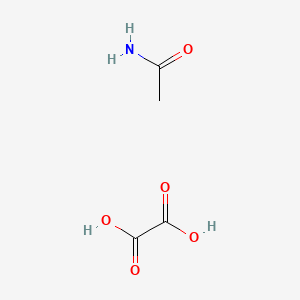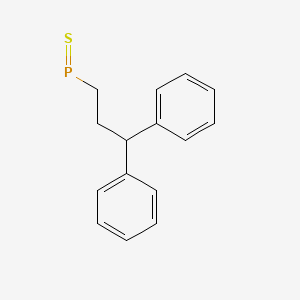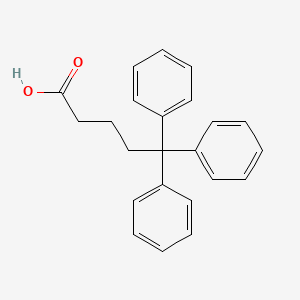
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide is a chemical compound known for its systemic fungicidal properties. It has been studied for its effectiveness against various plant pathogenic fungi, making it a valuable asset in agricultural chemistry .
Vorbereitungsmethoden
The synthesis of N1,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide involves the reaction of piperazine with 2,2,2-trichloroethyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide has several scientific research applications:
Agricultural Chemistry: It is primarily used as a systemic fungicide to protect crops from fungal infections.
Biological Studies: The compound’s fungicidal properties make it a subject of interest in studies related to plant pathology and fungal biology.
Industrial Applications: It may be used in the formulation of fungicidal products for agricultural use.
Wirkmechanismus
The mechanism of action of N1,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide involves its systemic activity within the plant. Upon application, the compound is absorbed by the plant and translocated to various tissues. It exerts its fungicidal effects by interfering with the metabolic processes of the fungi, leading to their inhibition and eventual death . The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt key enzymatic functions within the fungal cells.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide can be compared with other systemic fungicides such as:
Bis(2,2,2-trichloroethyl) azodicarboxylate: This compound has similar trichloroethyl groups but differs in its overall structure and applications.
The uniqueness of N1,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide lies in its specific systemic activity and effectiveness against a broad spectrum of plant pathogenic fungi .
Eigenschaften
CAS-Nummer |
34520-75-7 |
|---|---|
Molekularformel |
C10H14Cl6N4O2 |
Molekulargewicht |
435.0 g/mol |
IUPAC-Name |
1-N,4-N-bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C10H14Cl6N4O2/c11-9(12,13)5-17-7(21)19-1-2-20(4-3-19)8(22)18-6-10(14,15)16/h1-6H2,(H,17,21)(H,18,22) |
InChI-Schlüssel |
PEMUPXNRKUQNOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)NCC(Cl)(Cl)Cl)C(=O)NCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
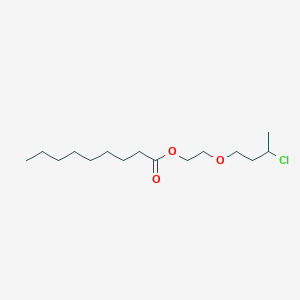
![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
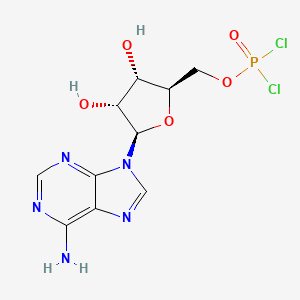
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)

